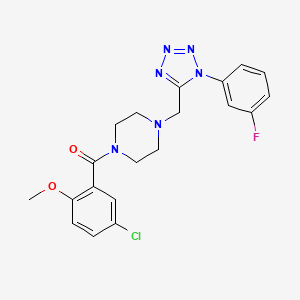
(5-chloro-2-methoxyphenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-2-methoxyphenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20ClFN6O2 and its molecular weight is 430.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-chloro-2-methoxyphenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- 5-Chloro-2-methoxyphenyl : A substituted phenyl group that may contribute to the lipophilicity and binding affinity of the compound.
- Tetrazole moiety : Known for enhancing biological activity through interactions with biological targets.
- Piperazine ring : Often associated with various pharmacological properties, including antipsychotic and anti-anxiety effects.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have demonstrated potent activity against both standard and clinical strains of bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.25 - 4 | Antibacterial |
| Compound B | 2 - 16 | Antimycobacterial |
In a study comparing various tetrazole derivatives, one compound exhibited an MIC of 4 µg/mL against Staphylococcus epidermidis, indicating a promising antimicrobial profile .
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated against several human cancer cell lines using the MTT assay. The results indicated that while some derivatives showed significant cytotoxicity, others were noncytotoxic against normal cell lines, suggesting a selective action against cancer cells.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung Cancer) | <10 | Highly sensitive |
| HeLa (Cervical Cancer) | 15 | Moderate sensitivity |
| HaCaT (Normal) | >100 | Noncytotoxic |
The selectivity index for these compounds was favorable, indicating potential for therapeutic use with minimal side effects on normal tissues .
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Cell Proliferation : The presence of the piperazine and tetrazole moieties may interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : Some studies suggest that compounds with similar structures can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Antimicrobial Action : The interaction with bacterial cell membranes or essential metabolic pathways could explain the antimicrobial efficacy observed.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of related piperazine derivatives in vitro. The findings suggested that modifications to the phenyl ring significantly influenced cytotoxicity levels. For instance, a compound with a methoxy substitution showed enhanced activity against A549 cells compared to its unsubstituted counterpart .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of tetrazole derivatives. The study highlighted that certain structural features, such as halogen substitutions on the phenyl ring, markedly increased antibacterial potency against resistant strains of Staphylococcus aureus and Escherichia coli .
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c1-30-18-6-5-14(21)11-17(18)20(29)27-9-7-26(8-10-27)13-19-23-24-25-28(19)16-4-2-3-15(22)12-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCVSZYNJOXPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














